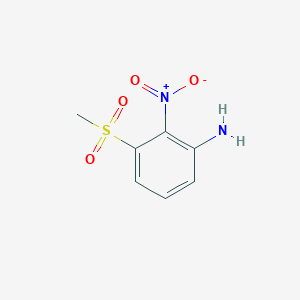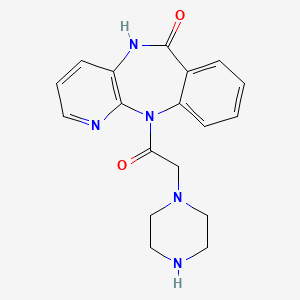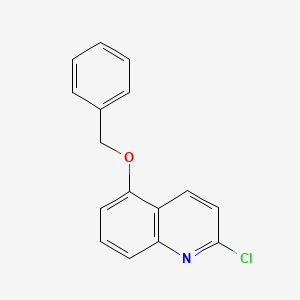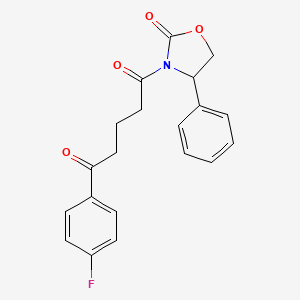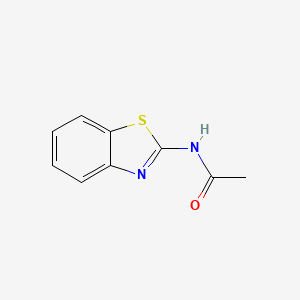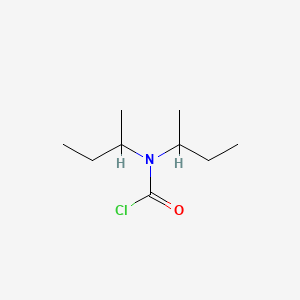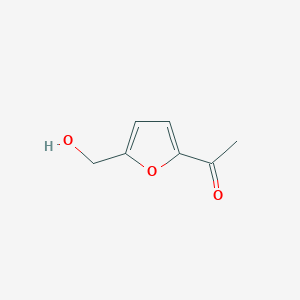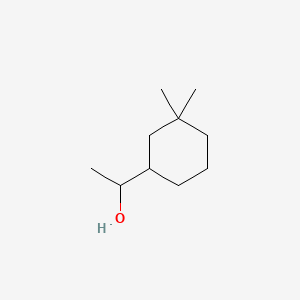
1-(3,3-dimethylcyclohexyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,3,3-Trimethylcyclohexanemethanol: is an organic compound with the molecular formula C10H20OThis compound is a colorless crystalline solid and is widely used in various applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Alpha-Pinene: One common method to synthesize alpha,3,3-trimethylcyclohexanemethanol involves the oxidation of alpha-pinene.
Chlorination and Base-Catalyzed Cyclization of P-Anisole: Another method involves the chlorination of p-anisole followed by base-catalyzed cyclization.
Industrial Production Methods: Industrial production of alpha,3,3-trimethylcyclohexanemethanol typically follows the same synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, ensuring the production of high-purity menthol suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha,3,3-trimethylcyclohexanemethanol can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and acids.
Major Products:
Oxidation Products: Various ketones and aldehydes.
Reduction Products: Different alcohol derivatives.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Alpha,3,3-trimethylcyclohexanemethanol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems, particularly its cooling sensation and interaction with sensory receptors.
Medicine: Utilized in topical formulations for its analgesic and anti-inflammatory properties.
Industry: Employed in the production of flavors, fragrances, and cosmetics.
Mechanism of Action
The cooling sensation of alpha,3,3-trimethylcyclohexanemethanol is primarily due to its interaction with the transient receptor potential cation channel subfamily M member 8 (TRPM8). This receptor is activated by cold temperatures and menthol, leading to a cooling sensation. The compound binds to the receptor, causing a conformational change that triggers the sensation of cold .
Comparison with Similar Compounds
Menthone: Another compound with a minty aroma but differs in its chemical structure.
Isomenthol: A stereoisomer of menthol with similar properties but different spatial arrangement.
Neomenthol: Another stereoisomer with distinct sensory properties.
Uniqueness: Alpha,3,3-trimethylcyclohexanemethanol is unique due to its strong cooling sensation and widespread use in various applications. Its ability to interact with sensory receptors sets it apart from other similar compounds .
Properties
CAS No. |
25225-09-6 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-(3,3-dimethylcyclohexyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-8(11)9-5-4-6-10(2,3)7-9/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
BVUYQSFBRKUJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC(C1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


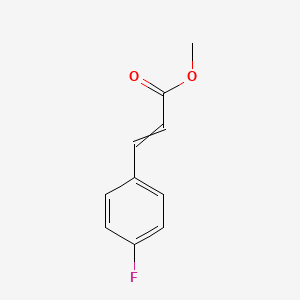
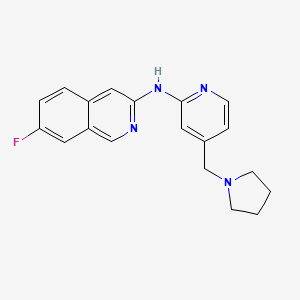
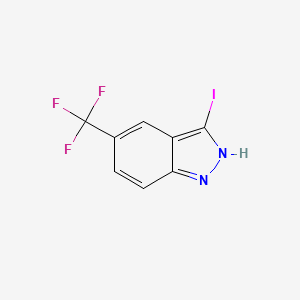
![[1,1'-Biphenyl]-4-acetic acid, 4'-[4-[[[1-(2-chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]-](/img/structure/B8814689.png)
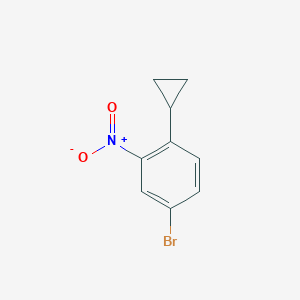
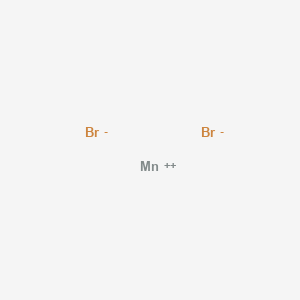
![4H-Pyran-4-one, 2-(hydroxymethyl)-5-[(4-methoxyphenyl)methoxy]-](/img/structure/B8814713.png)
